Desmethylsibutramine

Overview

Description

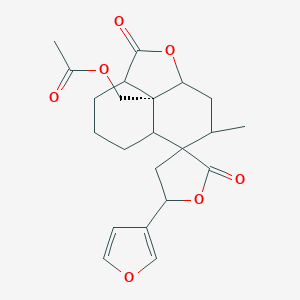

Desmethylsibutramine is an active metabolite of the anti-obesity agent racemic (RS)-sibutramine. It has been studied for its potential therapeutic effects on obesity and possibly depression. The metabolite exists in optically active forms, with the (R)-enantiomer showing significantly greater anorexic effects than the (S)-enantiomer and racemic sibutramine itself . The pharmacological profile of desmethylsibutramine includes its ability to inhibit the uptake of norepinephrine, serotonin, and dopamine, with a higher potency for norepinephrine and dopamine .

Synthesis Analysis

The asymmetric synthesis of (R)-desmethylsibutramine has been achieved through a catalytic enantioselective addition of iBuLi to aldimine derived from methyl amine and 1-(4-chlorophenyl) cyclobutanecarboxaldehyde . Another approach for the synthesis of (R)-didesmethylsibutramine, a related metabolite, involves the diastereoselective addition of i-BuLi to a triethylmethylsulfinamide derived aldimine . These methods have been developed to produce enantiomerically pure forms of the metabolites, which are important for their potential treatment of CNS disorders .

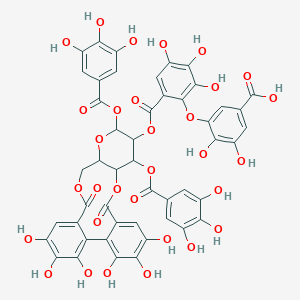

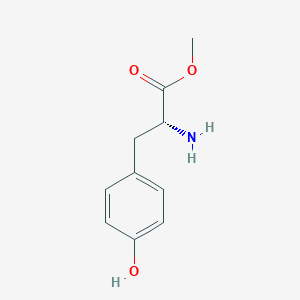

Molecular Structure Analysis

The absolute stereochemistry of desmethylsibutramine and its major metabolites has been determined through single crystal X-ray analysis. Racemic sibutramine was resolved, and its major active metabolite, desmethylsibutramine, was obtained by demethylation . Additionally, the practical synthesis of enantiomerically pure (R)- and (S)-desmethylsibutramine has been reported, with their absolute configuration confirmed by single-crystal X-ray analysis of their mandelate salts .

Chemical Reactions Analysis

Desmethylsibutramine undergoes metabolic reactions in the body, leading to the formation of further metabolites such as didesmethylsibutramine. The pharmacokinetic properties of these metabolites have been studied using various analytical methods, including liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) . These studies are crucial for understanding the metabolism of sibutramine and its metabolites in humans.

Physical and Chemical Properties Analysis

The physical and chemical properties of desmethylsibutramine and its metabolites have been characterized using sensitive and specific analytical methods. For instance, LC-ESI-MS has been employed for the simultaneous determination of sibutramine and its N-desmethyl metabolites in human plasma . High-performance liquid chromatography (HPLC) coupled with UV detection and electrospray ionization mass spectrometry (HPLC-UV-ESI-MS) has been developed for the determination of sibutramine and N-di-desmethylsibutramine in dietary supplements . These methods provide essential information on the concentration and behavior of these compounds in biological and environmental samples.

Scientific Research Applications

Enantiomer Analysis in Plasma

Desmethylsibutramine (DMS), along with other sibutramine metabolites, has been a subject of interest in the analysis of enantiomers in biological samples. Bae et al. (2009) developed a method for separating the R(+)- and S(-)-isomers of sibutramine, mono-desmethylsibutramine (MDS), and di-desmethylsibutramine (DDS) in rat plasma. This method aids in understanding the pharmacokinetics and pharmacodynamics of these compounds (Bae et al., 2009).

Enantioselective Behavioral Effects

Research by Glick et al. (2000) explored the enantioselective behavioral effects of sibutramine metabolites, including DMS. This study contributed to the understanding of how these compounds might be effective in obesity treatment, as well as their potential in treating depression (Glick et al., 2000).

Serotonin Transporter Occupancy and Appetite Suppression

Talbot et al. (2009) investigated the role of sibutramine and its metabolites, including MDS, in serotonin transporter occupancy and appetite suppression. This research is vital for understanding the effectiveness and mechanism of action of sibutramine in weight management (Talbot et al., 2009).

Pharmacokinetic Studies in Humans

Kang et al. (2010) developed a method for the enantioselective detection of sibutramine and its active metabolites, including DMS, in human plasma. This method facilitates pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion of these compounds in humans (Kang et al., 2010).

Genetic Influence on Metabolism

Chung et al. (2011) explored how genetic variations, specifically CYP2B6 genotypes, affect the pharmacokinetics of sibutramine and its metabolites, including DMS. This research helps in understanding individual differences in drug response and metabolism (Chung et al., 2011).

Mechanism of Action

Desmethylsibutramine produces its therapeutic effects by inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . By inhibiting the reuptake of these neurotransmitters, Desmethylsibutramine promotes a sense of satiety and decrease in appetite, thereby reducing food intake .

properties

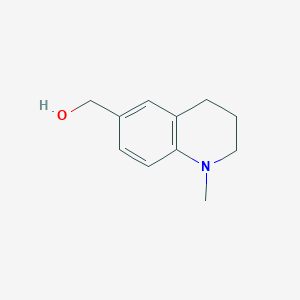

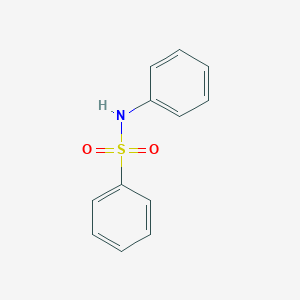

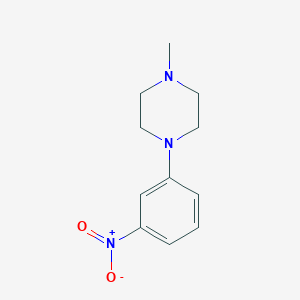

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13/h5-8,12,15,18H,4,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXKZKLXYHLWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314239 | |

| Record name | N-Desmethylsibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethylsibutramine | |

CAS RN |

168835-59-4 | |

| Record name | N-Desmethylsibutramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168835-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylsibutramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168835594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethylsibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLSIBUTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889I657R9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.